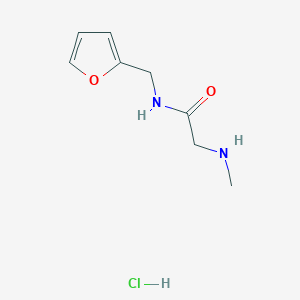![molecular formula C10H10N4O2S B1420921 Acide 2-[(4,6-diméthylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylique CAS No. 1248908-13-5](/img/structure/B1420921.png)
Acide 2-[(4,6-diméthylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylique
Vue d'ensemble
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antimicrobiennes
Les dérivés de la pyrimidine, y compris ceux comportant une fraction thiazole, ont été étudiés pour leur efficacité antimicrobienne. Ils présentent un éventail d'activités biologiques, telles que des propriétés antibactériennes et antifongiques . Le composé en question pourrait potentiellement être synthétisé sous diverses formes qui ciblent des voies microbiennes spécifiques, offrant une nouvelle voie pour le développement d'antibiotiques.
Recherche sur le cancer
Les composés à base de pyrimidine sont cruciaux dans la recherche sur le cancer en raison de leur rôle dans la régulation du cycle cellulaire et la synthèse de l'ADN. Le cycle thiazole, lorsqu'il est combiné à la structure pyrimidine, peut contribuer à la synthèse de nouveaux agents anticancéreux en interférant avec le processus de réplication des cellules cancéreuses .
Inhibition de la sirtuine
Les sirtuines sont une famille de protéines impliquées dans le vieillissement et la régulation cellulaire. Les composés pyrimidine-thiazole ont été identifiés comme des inhibiteurs potentiels des sirtuines, ce qui pourrait conduire à des applications thérapeutiques dans les maladies liées au vieillissement et aux troubles métaboliques .
Synthèse de molécules bioactives
Le composé peut servir de précurseur pour la synthèse d'un large éventail de molécules bioactives. Sa structure permet la création de dérivés qui peuvent être utilisés en pharmaceutique, ce qui met en évidence sa polyvalence en matière de conception et de développement de médicaments .
Science des matériaux
En science des matériaux, les propriétés électrochimiques des dérivés de la pyrimidine et du thiazole peuvent être exploitées. Ces composés peuvent former des couches protectrices sur les surfaces, ce qui est précieux dans le développement de matériaux résistants à la corrosion .
Études de docking moléculaire
Le docking moléculaire est une méthode utilisée pour prédire l'interaction entre une molécule et une protéine cible. Les composés pyrimidine-thiazole peuvent être utilisés dans des études computationnelles pour modéliser les interactions avec des cibles biologiques, ce qui contribue à la conception de médicaments ayant une spécificité et une efficacité élevées .
Recherche sur les antioxydants
Le potentiel antioxydant des composés pyrimidine-thiazole est un autre domaine d'intérêt. Ils peuvent chelater les ions métalliques et piéger les radicaux libres, ce qui est important dans la prévention des maladies liées au stress oxydatif .
Chimie agricole
Dans le secteur agricole, les dérivés de la pyrimidine-thiazole peuvent être explorés pour leurs activités herbicides et pesticides. Leur capacité à interférer avec la croissance des mauvaises herbes et des ravageurs peut conduire au développement de nouveaux agrochimiques plus efficaces .
Mécanisme D'action
Target of Action
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a pyrimidine derivative . Pyrimidine derivatives have been found to be potential inhibitors of protein kinases , which play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing them to attack other molecules, such as aldehyde carbon .
Biochemical Pathways
They are involved in the synthesis of DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Result of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects .
Analyse Biochimique
Biochemical Properties
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and gene expression . Additionally, the compound may interact with transcription factors, influencing gene expression patterns and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it may affect the tricarboxylic acid cycle and oxidative phosphorylation, further influencing cellular energy balance .
Transport and Distribution
The transport and distribution of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus may affect gene expression and cellular responses .
Propriétés
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-5-3-6(2)12-9(11-5)14-10-13-7(4-17-10)8(15)16/h3-4H,1-2H3,(H,15,16)(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPONPXYCYGCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)







![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)

